N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-(3,5-Dichlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative characterized by a central oxane (tetrahydropyran) ring substituted at the 4-position with a thiophene moiety and an amide group linked to a 3,5-dichlorophenyl aromatic ring.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-11-8-12(18)10-13(9-11)19-15(20)16(3-5-21-6-4-16)14-2-1-7-22-14/h1-2,7-10H,3-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVVIFYKVCISDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other benzamide and carboxamide derivatives used in pest control, as evidenced by patent literature. Below is a comparative analysis with two closely related compounds from a 2018 patent ():
Key Observations :
Core Structure Differences :
- The target compound features an oxane carboxamide backbone, whereas the patent compounds are benzamide derivatives with isoxazole rings. The oxane ring may confer enhanced metabolic stability or solubility compared to rigid benzamide cores .
- The thiophene substituent in the target compound replaces the trifluoromethyl isoxazole groups in the patent examples. Thiophene’s electron-rich aromatic system could alter binding interactions with target enzymes (e.g., acetylcholinesterase in pests) compared to the electron-withdrawing trifluoromethyl group .
Halogenation Patterns :
- All three compounds retain the 3,5-dichlorophenyl group , a common motif in agrochemicals for enhancing lipophilicity and target affinity. This suggests shared targeting of pest-specific proteins reliant on halogen-π interactions .
Functional Group Implications: The patent compounds include trifluoroethylamino or methoxyiminomethyl side chains, which may improve systemic mobility or resistance to hydrolysis.
Physicochemical Properties
However, this could also reduce crystallinity, affecting formulation stability compared to the rigid benzamide-isoxazole scaffolds in the patent compounds .
Biological Activity
N-(3,5-dichlorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant research findings and data.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the identity and purity of the compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential applications include antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, with notable efficacy against species such as Bacillus cereus and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | High | Moderate | |
| This compound | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have demonstrated that certain derivatives exhibit promising anticancer activity. For example, compounds derived from similar frameworks have been tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines. Notably, some derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
Table 2: Cytotoxicity Data for Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HUH7 | 10.1 | |
| Compound B | MCF7 | 18.78 | |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within the cells. For instance, compounds containing oxadiazole moieties have been shown to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. This inhibition can lead to decreased cellular proliferation in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical or preclinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives exhibited potent antimicrobial activity against Bacillus thuringiensis, suggesting a viable pathway for developing new antibiotics .
- Case Study on Anticancer Properties : Another investigation revealed that certain derivatives showed enhanced cytotoxicity against liver carcinoma cells compared to traditional treatments, indicating their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
